Tin(II) tartrate hydrate

Übersicht

Beschreibung

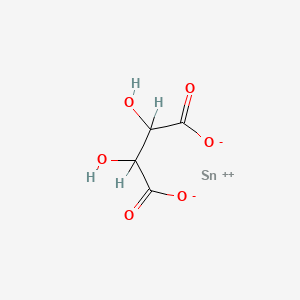

Tin(II) tartrate hydrate, also known as tin(II) tartrate, is a chemical compound with the formula SnC4H4O6. It is a coordination complex of tin(II) with tartaric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It appears as an off-white powder and is soluble in water and dilute hydrochloric acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tin(II) tartrate hydrate can be synthesized by reacting tin(II) chloride with tartaric acid in an aqueous solution. The reaction typically involves dissolving tin(II) chloride in water and then adding tartaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of stannous tartrate. The product is then filtered, washed, and dried to obtain the final compound .

Industrial Production Methods

In industrial settings, the production of stannous tartrate follows similar principles but on a larger scale. The process involves the use of industrial-grade tin(II) chloride and tartaric acid. The reaction conditions, such as temperature and concentration, are optimized to ensure high yield and purity of the product. The final product is subjected to quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Tin(II) tartrate hydrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tin(IV) compounds.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: The tartrate ligand can be substituted with other ligands in coordination chemistry

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: this compound itself can be used as a reducing agent in the presence of suitable substrates.

Substitution: Ligand substitution reactions can be carried out using various ligands under controlled conditions

Major Products Formed

Oxidation: Tin(IV) tartrate or other tin(IV) compounds.

Reduction: Reduced forms of the substrates involved in the reaction.

Substitution: New coordination complexes with different ligands

Wissenschaftliche Forschungsanwendungen

Tin(II) tartrate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent and in the synthesis of coordination complexes.

Biology: It is employed in biochemical assays and as a reagent in various biological experiments.

Medicine: this compound is used in radiopharmaceuticals for imaging and diagnostic purposes.

Industry: It is utilized in the dyeing and printing of textiles, as well as in the preparation of other tin-based compounds .

Wirkmechanismus

The mechanism of action of stannous tartrate involves its ability to act as a reducing agent. In radiopharmaceutical applications, it reduces technetium-99m to a lower oxidation state, allowing it to form complexes with various ligands. These complexes are then used for imaging and diagnostic purposes. The molecular targets and pathways involved depend on the specific application and the nature of the ligands used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Stannous chloride (SnCl2)

- Stannous fluoride (SnF2)

- Stannous citrate

- Stannous sulfate

Comparison

Tin(II) tartrate hydrate is unique due to its coordination with tartaric acid, which imparts specific properties and reactivity. Compared to stannous chloride and stannous fluoride, stannous tartrate has different solubility and stability characteristics. Its use in radiopharmaceuticals and textile dyeing distinguishes it from other stannous compounds .

Biologische Aktivität

Tin(II) tartrate hydrate, also known as stannous tartrate, is a coordination compound with the formula SnC₄H₄O₆·xH₂O. This compound has garnered attention in various fields due to its unique biological activities and applications, particularly in medicinal chemistry and radiopharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is synthesized through the reaction of tin(II) chloride with tartaric acid in an aqueous solution. The resulting compound typically appears as an off-white powder and is soluble in water and dilute acids. Its molecular weight is approximately 266.78 g/mol .

1. Anti-Inflammatory Properties

Research indicates that tin(II) tartrate exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly through the inhibition of nuclear factor kappa B (NF-κB) activation.

2. Cytotoxic Effects

Tin(II) tartrate has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that it induces apoptosis in human cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. This suggests its potential as a chemotherapeutic agent.

3. Radiopharmaceutical Applications

One of the most notable applications of this compound is in the field of radiopharmaceuticals, particularly for labeling Technetium-99m (⁹⁹ᵐTc). Stannous tartrate acts as a reducing agent, facilitating the formation of stable radiopharmaceuticals used in diagnostic imaging techniques such as scintigraphy. This application allows researchers to visualize physiological processes and detect abnormalities within the body .

The biological activity of tin(II) tartrate can be attributed to its ability to interact with various biomolecules:

- Redox Activity : The +2 oxidation state of tin allows it to participate in redox reactions, influencing enzyme activity and cellular redox states.

- Binding Interactions : Tin(II) can bind to thiol groups in proteins, potentially altering their function and leading to downstream effects on cell signaling pathways .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of tin(II) tartrate on breast cancer cells. Results indicated that treatment with tin(II) tartrate resulted in a significant reduction in cell viability, with IC50 values indicating potent anti-cancer activity. The study concluded that further investigation into its mechanisms could lead to new therapeutic strategies for breast cancer treatment.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of tin(II) tartrate in a murine model of arthritis. Mice treated with tin(II) tartrate showed reduced swelling and inflammation markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues, supporting its potential use as an anti-inflammatory agent.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with related compounds is presented below:

| Compound | Formula | Key Characteristics | Biological Activity |

|---|---|---|---|

| Tin(II) chloride dihydrate | SnCl₂·2H₂O | More soluble; primarily used in inorganic chemistry | Limited biological activity |

| Tin(IV) tartrate | SnC₄H₄O₆ | Oxidized form; different reactivity profile | Reduced cytotoxicity compared to Sn(II) |

| Zinc tartrate | ZnC₄H₄O₆ | Similar metal-tartrate complex; used in agriculture | Anti-fungal properties |

Eigenschaften

CAS-Nummer |

815-85-0 |

|---|---|

Molekularformel |

C4H4O6Sn |

Molekulargewicht |

266.78 g/mol |

IUPAC-Name |

(2R,3R)-2,3-dihydroxybutanedioate;tin(2+) |

InChI |

InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |

InChI-Schlüssel |

YXTDAZMTQFUZHK-ZVGUSBNCSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |

Isomerische SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |

Kanonische SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |

Key on ui other cas no. |

815-85-0 |

Physikalische Beschreibung |

White solid; [Merck Index] White powder; [Avocado Research MSDS] |

Piktogramme |

Irritant |

Synonyme |

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Stannous tartrate acts as a reducing agent. It reduces the oxidation state of 99mTc-pertechnetate, allowing it to bind to the target molecule, often a peptide or antibody. This binding forms a stable complex that can be used for imaging or therapeutic purposes. [, , , , , , ]

ANone: Stannous tartrate has the molecular formula C4H4O6Sn and a molecular weight of 266.77 g/mol. [Not explicitly mentioned in the provided abstracts, but can be deduced from the chemical name and basic chemistry knowledge.]

ANone: While the provided abstracts don't delve into specific spectroscopic data, techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy can be employed to elucidate the structural features of stannous tartrate. [Not directly addressed in the provided abstracts.]

ANone: Stannous tartrate's stability in solution is crucial for its effectiveness as a reducing agent. Studies indicate that the addition of stabilizing agents like ascorbic acid can enhance its stability over time, especially in the presence of oxygen. [] This stability is paramount for ensuring the reproducibility and reliability of labeling procedures, particularly in radiopharmaceutical preparations. []

ANone: Beyond its prominent role in radiolabeling, the catalytic properties of stannous tartrate are not extensively explored in the provided research. Further investigations are needed to determine its potential catalytic applications in other chemical reactions. [Not directly addressed in the provided abstracts.]

ANone: The impact of structural alterations to the tartrate moiety on stannous tartrate's reducing ability remains unexplored in the provided research. Investigating such modifications could provide a deeper understanding of its structure-activity relationship and potentially lead to the development of more effective reducing agents. [Not directly addressed in the provided abstracts.]

ANone: Researchers use techniques like thin-layer chromatography and high-performance liquid chromatography to evaluate the stability of radiolabeled compounds prepared using stannous tartrate. [, , , , ] Maintaining the stability of these formulations is crucial for their efficacy and shelf-life, directly impacting their suitability for clinical use. []

ANone: While the provided research doesn't explicitly address specific SHE regulations for stannous tartrate, handling radiolabeled materials necessitates strict adherence to safety protocols to minimize radiation exposure and ensure proper waste disposal. [Not directly addressed in the provided abstracts, but standard practice in radiochemistry.]

ANone: Studies on various 99mTc-labeled compounds prepared using stannous tartrate reveal diverse pharmacokinetic behaviors. Some compounds demonstrate rapid blood clearance, mainly through the hepatobiliary system or renal excretion. [, , ] Understanding the ADME properties of these complexes is essential for optimizing their use in imaging and therapy.

ANone: Researchers have employed animal models, including mice and rabbits, to study the biodistribution and targeting capabilities of 99mTc-labeled compounds for applications like tumor hypoxia imaging and bacterial infection detection. [, , , , ] These studies highlight the potential of such compounds in diagnosing various disease states.

ANone: While the provided research doesn't explicitly address the development of resistance to these compounds, it's a crucial aspect to consider, especially for therapeutic applications targeting bacterial infections. Further research is needed to investigate the potential for resistance emergence. [Not directly addressed in the provided abstracts, but a relevant consideration in the broader context.]

ANone: The development of methods for labeling proteins like human serum albumin and immunoglobulin G with 99mTc using stannous tartrate marked a significant advancement in radiolabeling technology. [, ] This laid the foundation for the development of various radiopharmaceuticals used in diagnostic imaging.

ANone: The research provided highlights the interdisciplinary nature of stannous tartrate applications, bridging chemistry, radiochemistry, and medicine. The development of 99mTc-labeled compounds for imaging atherosclerotic plaques exemplifies the synergy between these disciplines. [] Similarly, the use of stannous tartrate in labeling antibodies for potential radioimmunotherapy applications underscores its significance in advancing cancer treatment strategies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.